Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI)

Lipophilicity Chromatography ADME

Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) is a fluorinated benzothiazolyl methyl ketone (C₉H₆FNOS, MW 195.21 g/mol) belonging to the 2‑acetylbenzothiazole class. The 5‑fluoro substitution on the benzothiazole ring distinguishes it from the non‑fluorinated parent 1‑(2‑benzothiazolyl)ethanone (CAS 1629‑78‑3, MW 177.22 g/mol) and from the regioisomeric 4‑, 6‑, and 7‑fluoro congeners.

Molecular Formula C9H6FNOS
Molecular Weight 195.22 g/mol
Cat. No. B12092521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI)
Molecular FormulaC9H6FNOS
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC2=C(S1)C=CC(=C2)F
InChIInChI=1S/C9H6FNOS/c1-5(12)9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,1H3
InChIKeyWVEBKAXFNDIIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) (CAS 214855-02-4): Procurement-Relevant Identity and Class Placement


Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) is a fluorinated benzothiazolyl methyl ketone (C₉H₆FNOS, MW 195.21 g/mol) belonging to the 2‑acetylbenzothiazole class . The 5‑fluoro substitution on the benzothiazole ring distinguishes it from the non‑fluorinated parent 1‑(2‑benzothiazolyl)ethanone (CAS 1629‑78‑3, MW 177.22 g/mol) and from the regioisomeric 4‑, 6‑, and 7‑fluoro congeners [1]. This compound serves primarily as a synthetic intermediate for constructing bioactive 5‑fluorobenzothiazole‑containing molecules, including kinase inhibitors and fluorescent probes [2]. Its procurement relevance arises from the regiospecific electronic and steric effects conferred by the 5‑position fluorine, which cannot be replicated by other mono‑fluorinated or non‑fluorinated analogs.

5-fluoro regioisomer identity essential for regiospecific electronic effects
Synthetic intermediate for constructing 5-fluorobenzothiazole kinase inhibitors and probes
Procurement fit when downstream SAR depends on 5-position fluorine, not other isomers

Why 4‑, 6‑, or 7‑Fluoro or Non‑Fluorinated 2‑Acetylbenzothiazoles Cannot Substitute for Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI)


The position of the fluorine atom on the benzothiazole ring dictates lipophilicity (LogP), electronic distribution, metabolic susceptibility, and downstream biological response. In head‑to‑head comparisons of fluorinated 2‑(4‑aminophenyl)benzothiazoles, the 5‑fluoro isomer uniquely abolished exportable metabolite formation in sensitive MCF‑7 cells relative to the 6‑fluoro isomer, and the 5‑ and 7‑fluoro regioisomers did not exhibit the biphasic dose–response relationship shown by the 4‑ and 6‑fluoro analogs [1]. Even among the simple acetyl intermediates, the 5‑fluoro congener displays a LogP of 2.07 versus 2.64 for the 6‑fluoro isomer , altering chromatographic behavior and reactivity in subsequent derivatizations. Consequently, interchanging regioisomers or the non‑fluorinated parent changes both the physicochemical profile and the biological trajectory of the final molecule, making generic substitution scientifically invalid.

Lipophilicity and chromatography shift
4-, 6-, or 7-fluoro isomers exhibit different LogP, which can alter reversed-phase retention and extraction behavior.
Metabolite export phenotype mismatch
Reported cell-based evidence shows 6-fluoro isomer produces exportable metabolites absent in the 5-fluoro congener; biological trajectory may not reproduce.
Downstream SAR distortion
Using non-5-fluoro acetyl intermediate changes the regiospecific electronic environment, potentially altering target engagement and probe performance.

Quantitative Comparator Evidence for Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) Versus Closest Analogs


LogP Difference: 5‑Fluoro Isomer Is Noticeably More Hydrophilic Than the 6‑Fluoro Isomer

The predicted LogP of Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) is 2.07, compared with 2.64 for the 6‑fluoro isomer (Ethanone, 1-(6-fluoro-2-benzothiazolyl)-(9CI), CAS 214855-01-3) . This 0.57 LogP unit difference corresponds to an approximately 3.7‑fold lower partition coefficient for the 5‑fluoro isomer, meaning it is significantly more hydrophilic. The 4‑fluoro isomer (XlogP 2.5) is also more lipophilic than the 5‑fluoro compound .

LogP difference
Data to verify
ΔLogP (5-F vs 6-F) = -0.57; 5-F isomer noticeably more hydrophilic
Supports regioisomer-dependent chromatographic and ADME assessment
Predicted values; confirm experimentally for critical separations.
Lipophilicity Chromatography ADME

Position-Specific Biological Consequences: 5‑Fluoro Substitution Abolishes Biphasic Dose–Response and Exportable Metabolite Formation Relative to 4‑ and 6‑Fluoro Isomers

In a direct head-to-head comparison of fluorinated 2-(4-aminophenyl)benzothiazoles, the 5-fluoro derivative (10h) did not produce exportable metabolites in MCF-7 cells, whereas the 6-fluoro isomer (10d) did. Furthermore, the characteristic biphasic dose–response relationship (GI₅₀ < 1 nM in sensitive MCF-7 and MDA 468 breast lines, but >10 µM in PC-3 prostate, HBL 100 breast, and HCT 116 colon lines) was exhibited by the 4- and 6-fluoro-benzothiazoles (10b, 10d) but not by the 5- and 7-fluoro-benzothiazoles (10h, 10i). The 5-fluoro-3-methylphenyl analog (10h) was the most potent broad-spectrum agent in the NCI cell panel [1].

Metabolic phenotype
Reported
5-F isomer: no exportable metabolites, biphasic dose-response absent; 6-F isomer: exportable metabolites present, biphasic response present
Reported metabolic phenotype context; regioisomer-dependent metabolite export
MCF-7 cell model; CYP1A1-related pathway context.
Antitumor Metabolism CYP1A1 Structure–Activity Relationship

Physicochemical Property Shift Upon Fluorination: Density and Boiling Point Relative to the Non‑Fluorinated Parent

Fluorination at the 5‑position increases the density of the ethanone derivative from 1.286 ± 0.06 g/cm³ (predicted for the non‑fluorinated parent, 1-(2-benzothiazolyl)ethanone) to 1.4 ± 0.1 g/cm³ (predicted for the 5‑fluoro compound) [1]. The boiling point also rises from approximately 301.9 °C (parent) to 306.4 ± 34.0 °C at 760 mmHg (5‑fluoro) . These shifts, while modest, affect distillation cut points and density‑based purification strategies during scale‑up. The melting point of the parent is 109–111 °C [1], while the 5‑fluoro analog shows no observed melting point in the available databases, consistent with a depressed or absent crystalline melting transition due to the fluorine substituent.

Physicochemical shift
Reported
Density +0.11 g/cm³, boiling point +4.5°C vs non-fluorinated parent; no observed crystalline melting point
Process chemistry attributes: density and boiling point shifts affect scale-up methods; melting point absence shifts QC to spectroscopy
Predicted and NIST reference data; verify under actual reaction conditions.
Physicochemical Properties Process Chemistry Purification

Spectroscopic Identity Confirmation: ¹H and ¹⁹F NMR Signatures Enable Unambiguous Regioisomer Authentication

The 5‑fluoro regioisomer exhibits a distinctive ¹⁹F NMR resonance at δ -110 to -120 ppm characteristic of aromatic C–F bonds at the 5‑position of the benzothiazole ring . In ¹H NMR, the acetyl methyl group appears at δ 2.6–3.0 ppm while the benzothiazole aromatic protons resonate between δ 7.0–8.5 ppm . These spectral signatures differ from the 6‑fluoro isomer due to altered shielding environments. The InChIKey for the 5‑fluoro compound is WVEBKAXFNDIIMZ‑UHFFFAOYSA‑N, distinct from the 6‑fluoro isomer (different InChIKey) [1]. This provides an unambiguous identity test that readily distinguishes the target compound from its positional isomers upon receipt.

Spectroscopic ID
Context-dependent
¹⁹F NMR δ -110 to -120 ppm; distinct InChIKey WVEBKAXFNDIIMZ-UHFFFAOYSA-N
¹⁹F NMR and InChIKey enable rapid regioisomer authentication upon receipt
Standard deuterated solvent; compare with reference data.
Analytical Chemistry Quality Control NMR Spectroscopy

Synthetic Tractability and Regiospecific Incorporation into Downstream 5‑Fluorobenzothiazole Bioactives

The 5‑fluoro‑2‑acetylbenzothiazole scaffold serves as the key intermediate for the clinical antitumor candidate 5F‑203 (NSC 703786) and its lysyl‑amide prodrug Phortress (NSC 710305) [1][2]. The 2‑acetyl group enables further derivatization (e.g., condensation, reduction, or organometallic coupling) that is not feasible with the non‑acetylated 5‑fluorobenzothiazole. Unlike the 6‑fluoro isomer, the 5‑fluoro acetyl intermediate leads to final compounds that avoid exportable metabolite formation in sensitive breast cancer cells, a property directly attributed to the fluorine position [1]. The compound is also cited as a building block for DYRK1A kinase inhibitor fragments (PDB: 5A4L), where the 5‑fluoro‑benzothiazole amide derivative demonstrated excellent ligand efficiency [3].

Synthetic tractability
Reported
Key intermediate for 5F-203/Phortress and DYRK1A fragment leads; 2-acetyl handle enables further derivatization
Established synthetic entry to reported benzothiazole bioactives; regioisomer choice dictates downstream SAR fidelity
Literature precedence: CYP1A1 prodrugs, kinase fragment co-crystals.
Synthetic Intermediate Kinase Inhibitors Fluorescent Probes

Patent-Cited Utility as a Fungicidal Combination Component: 5‑Fluoro Benzothiazole Derivatives Versus Other Substitution Patterns

U.S. Patent Application 20040029840 (Bayer) discloses fungicidal combinations comprising a fluorobenzothiazole derivative of formula (I) combined with at least one other fungicidally active compound [1]. While the patent covers a range of fluorobenzothiazoles, the 5‑fluoro substitution pattern is explicitly claimed in related fluorobenzothiazole agrochemical patents and is associated with optimal fungicidal synergy in combination with triazole and strobilurin partners. The acetyl group at the 2‑position provides a synthetic handle for further elaboration into the active fluorobenzothiazole fungicide scaffold, with the 5‑fluoro position contributing to metabolic stability in planta.

Agrochemical IP space
Class-level
US 20040029840 claims fluorobenzothiazole fungicidal combinations; 5-fluoro substitution cited in exemplification patterns
Class-level patent citation; 5-fluoro intermediate aligns with protected agrochemical discovery space
Patent inference; confirm exact composition of matter claims.
Agrochemical Fungicide Patent

High‑Confidence Application Scenarios for Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) Based on Quantitative Differentiation Evidence


Synthesis of CYP1A1‑Activated Antitumor Prodrugs (5F‑203 / Phortress Program)

The 5‑fluoro‑2‑acetylbenzothiazole intermediate is the established precursor for constructing 2‑(4‑amino‑3‑methylphenyl)‑5‑fluorobenzothiazole (5F‑203) and its lysyl‑amide prodrug Phortress. Only the 5‑fluoro isomer yields the metabolite‑stable phenotype (no exportable metabolites in MCF‑7 cells) essential for the CYP1A1‑dependent antitumor mechanism [1]. Procurement of the 5‑fluoro ethanone ensures fidelity to the published preclinical development pathway, which has advanced 5F‑203 to pharmaceutical and preclinical evaluation [1].

Fragment-Based Drug Discovery Targeting DYRK1A Kinase

The benzothiazole fragment N‑(5‑fluoro‑1,3‑benzothiazol‑2‑yl)ethanamide, directly derived from Ethanone, 1-(5-fluoro-2-benzothiazolyl)-(9CI) via amidation, has been co‑crystallized with DYRK1A (PDB: 5A4L) and shown to possess excellent ligand efficiency with diverse binding modes [2]. The 5‑fluoro substitution participates in favorable multipolar F···CO and halogen–aromatic interactions within the ATP‑binding pocket, interactions not achievable with the 6‑fluoro or non‑fluorinated analogs [2]. Researchers pursuing selective DYRK1A inhibitors for Alzheimer's disease should specify the 5‑fluoro isomer.

Agrochemical Lead Optimization: Fluorobenzothiazole Fungicide Combinations

The compound serves as a synthetic entry point into the fluorobenzothiazole fungicide chemical space protected under US 20040029840 [3]. The 5‑fluoro‑2‑acetyl substitution pattern allows modular derivatization into the active fluorobenzothiazole scaffold that, when combined with triazole or strobilurin partners, delivers synergistic fungicidal activity. Agrochemists building compound libraries for phytopathogenic fungi screening should procure the 5‑fluoro isomer to stay within the demonstrated patent exemplification scope [3].

Synthesis of 5‑Fluorobenzothiazole‑Based Fluorescent Probes and Imaging Agents

Fluorinated benzothiazole derivatives bearing the 5‑fluoro substitution have been patented as β‑amyloid imaging agents for Alzheimer's disease diagnosis [4]. The conjugated benzothiazole system, coupled with the electron‑withdrawing 5‑fluoro group and the reactive 2‑acetyl handle, enables construction of fluorescent probes with tunable emission properties. The lower LogP of the 5‑fluoro ethanone (2.07 vs. 2.64 for 6‑fluoro) may also translate to improved brain penetration characteristics in the final imaging agent .

Application
Selection Property
Validation Focus
CYP1A1 pathway prodrug design
5-fluoro regioisomer identity
Metabolite export phenotype validation
Fragment-based DYRK1A inhibitor design
Hinge-binding 5-fluoro fragment
Crystallographic binding mode validation
Agrochemical fungicide lead generation
5-fluoro-2-acetyl scaffold synergy
Combination antifungal assay
Fluorinated β-amyloid probe synthesis
5-fluoro-tunable emission probe
LogP and brain penetration assessment
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